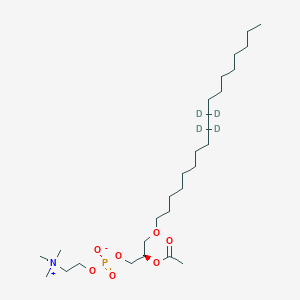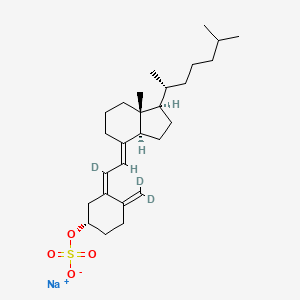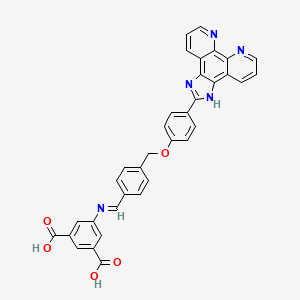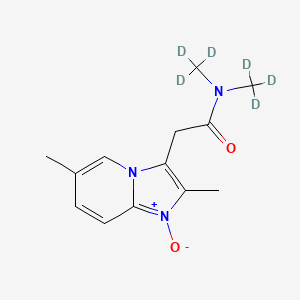
Desmethylphenyl-methyl Zolpidem N-Oxide-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 is a deuterated analog of Desmethylphenyl-methyl Zolpidem N-Oxide. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of zolpidem derivatives. The presence of deuterium atoms in the molecule helps in tracing the compound in biological systems using mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Desmethylphenyl-methyl Zolpidem N-Oxide-d6 involves multiple steps, starting from the parent compound, Zolpidem. The process typically includes:
Deuteration: Introduction of deuterium atoms into the parent compound.
Oxidation: Conversion of the methyl group to an N-oxide group.
Purification: Isolation and purification of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using deuterated reagents to introduce deuterium atoms.
Controlled Oxidation: Employing specific oxidizing agents under controlled conditions to achieve the desired N-oxide formation.
High-Performance Liquid Chromatography (HPLC): For purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can revert the N-oxide group back to the parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of higher oxides or hydroxylated derivatives.
Reduction: Conversion to the parent amine or partially reduced intermediates.
Substitution: Halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 is widely used in scientific research for:
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of zolpidem derivatives.
Metabolic Pathway Analysis: Tracing metabolic pathways using mass spectrometry due to the presence of deuterium atoms.
Drug Interaction Studies: Investigating interactions with other drugs and their impact on metabolism.
Biological Research: Studying the effects of zolpidem derivatives on various biological systems.
Wirkmechanismus
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 exerts its effects by:
Binding to GABA_A Receptors: Similar to zolpidem, it binds to the gamma-aminobutyric acid (GABA) type A receptors in the central nervous system.
Enhancing GABAergic Activity: Increases the inhibitory effects of GABA, leading to sedative and hypnotic effects.
Molecular Targets: Primarily targets the alpha-1 subunit of the GABA_A receptor, which is responsible for its sedative properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zolpidem: The parent compound, used as a sedative and hypnotic.
Desmethyl Zolpidem: A metabolite of zolpidem with similar pharmacological properties.
Zolpidem N-Oxide: Another derivative with distinct metabolic and pharmacokinetic characteristics.
Uniqueness
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 is unique due to the presence of deuterium atoms, which makes it an invaluable tool for tracing and studying the pharmacokinetics and metabolism of zolpidem derivatives. Its deuterated nature allows for precise mass spectrometric analysis, providing detailed insights into metabolic pathways and drug interactions.
Eigenschaften
Molekularformel |
C13H17N3O2 |
|---|---|
Molekulargewicht |
253.33 g/mol |
IUPAC-Name |
2-(2,6-dimethyl-1-oxidoimidazo[1,2-a]pyridin-1-ium-3-yl)-N,N-bis(trideuteriomethyl)acetamide |
InChI |
InChI=1S/C13H17N3O2/c1-9-5-6-12-15(8-9)11(10(2)16(12)18)7-13(17)14(3)4/h5-6,8H,7H2,1-4H3/i3D3,4D3 |
InChI-Schlüssel |
GJNYTXWYMKUURG-LIJFRPJRSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C(=O)CC1=C([N+](=C2N1C=C(C=C2)C)[O-])C)C([2H])([2H])[2H] |
Kanonische SMILES |
CC1=CN2C(=[N+](C(=C2CC(=O)N(C)C)C)[O-])C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


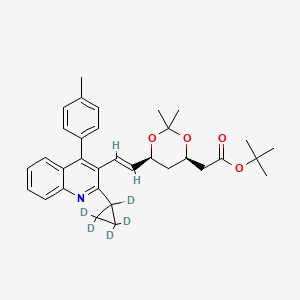
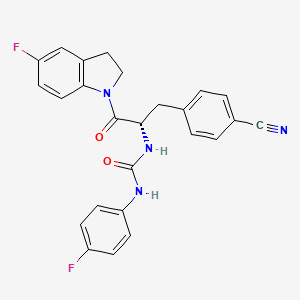

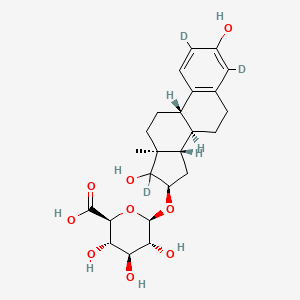
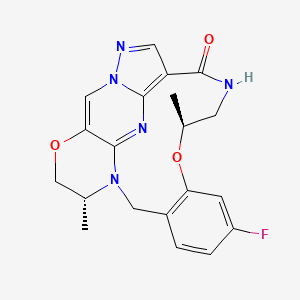



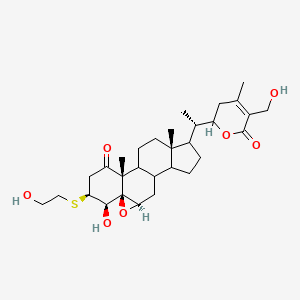
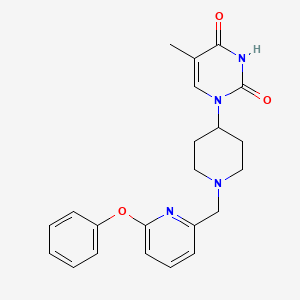
![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12420170.png)
